N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
“N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a chemical compound with potential applications in scientific research. It belongs to the class of heterocyclic compounds known as thiophenes and thiazoles, which are known for their diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives involves cyclization of precursor compounds in formic acid . A synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 has been proposed .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The molecular structure of “N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” would be similar, with additional phenyl groups attached to the thiazole ring.Chemical Reactions Analysis
Thiazoles and thiophenes, the core structures in “N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide”, are known for their reactivity and versatility in chemical reactions . They can undergo various chemical transformations, leading to a wide range of biologically active compounds .Physical And Chemical Properties Analysis
Thiophene, a core structure in “N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide”, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Researchers have explored the use of thiazole-based compounds as fungicides, insecticides, and herbicides .
- Additionally, thiazoles find applications in liquid crystals, sensors, catalysts, dyes, and pigments .
- The structural versatility of thiazoles allows for modifications at different positions, leading to new molecules with potent activities .
Agrochemicals and Pesticides
Industrial Applications
Pharmaceutical and Biological Activities
Medicinal Chemistry
Materials Science
Mechanism of Action
Target of Action
Similar thiazole derivatives have shown potent antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. It’s suggested that similar thiazole derivatives may have a membrane perturbing as well as intracellular mode of action . This suggests that the compound could interact with its targets, leading to changes in the cell membrane and intracellular processes.
Biochemical Pathways
Thiazole derivatives have been associated with antimicrobial activity, suggesting they may affect pathways related to microbial growth and survival .
Pharmacokinetics
A study on a similar compound suggests good drug-likeness properties , which could imply favorable ADME properties
Result of Action
Based on the antimicrobial activity of similar thiazole derivatives , it can be hypothesized that this compound may lead to the inhibition of microbial growth.
Future Directions
Thiophene and thiazole derivatives, including “N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide”, hold great promise in the field of medicinal chemistry due to their wide range of therapeutic properties . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS2/c23-19(18-7-4-12-24-18)22-20-21-17(13-25-20)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13H,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOJSYCANVLPLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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